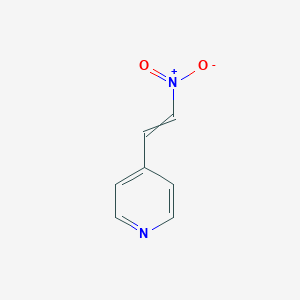

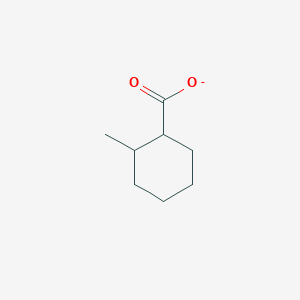

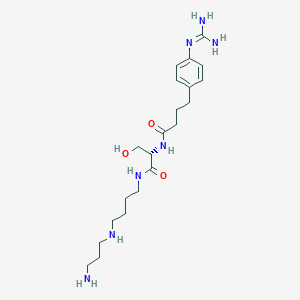

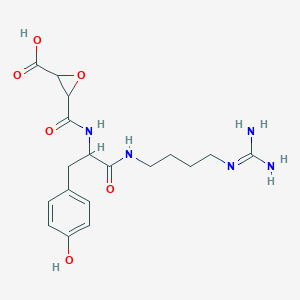

![molecular formula C13H23ClN4O B020104 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol CAS No. 75166-65-3](/img/structure/B20104.png)

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multi-step sequences starting from basic pyrimidine units. For instance, derivatives involving chloropyrimidin and substituted pyrimidinones have been designed through various synthetic pathways including chlorination, condensation, and cyclization reactions to obtain compounds with specific functional groups (Chen & Shi, 2008). Another example involves the use of aromatic aldehyde, ethylcyanoacetate, and thiourea in absolute ethanol as per standard procedures to synthesize substituted pyrimidine derivatives, showcasing the versatility of pyrimidine chemistry (Holam et al., 2022).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been a subject of extensive study, revealing intricate details about their supramolecular arrangements. For example, the structure of certain aminopyrimidine derivatives displays polarized molecular-electronic structures and is stabilized by a variety of hydrogen bonds, creating complex molecular columns and networks (Cheng et al., 2011). These studies shed light on the influence of hydrogen bonding on base pairing and molecular packing, which is essential for understanding the compound's properties and potential applications.

Chemical Reactions and Properties

Pyrimidine derivatives engage in a range of chemical reactions, dictated by their functional groups and molecular structure. The reactivity can be influenced by substituents on the pyrimidine ring, as demonstrated by studies on substituted pyrimidines which undergo various reactions to produce compounds with potential biological activities (Xiang et al., 2012).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are often determined experimentally through techniques such as X-ray crystallography, which also provides insights into the compound's molecular geometry and supramolecular organization (Orozco et al., 2009).

Aplicaciones Científicas De Investigación

Fluorescent Sensing and Bacterial Imaging

The compound has been incorporated into the structure of a fluorescent sensor for selective recognition of aluminum ions, showcasing an "OFF-ON type" mode in the presence of Al3+ ions. This sensor exhibits high sensitivity and a good association constant, making it suitable for bacterial cell imaging (E.coli DHα) and logic gate applications. The mechanism involves green and red fluorescent imaging with Al3+ ion, representing an INHIBIT logic gate in switching behavior (Yadav & Singh, 2018).

Supramolecular Structures

Studies on similar compounds with close structural resemblance have shown polarized molecular-electronic structures, which are crucial in forming supramolecular structures. Such compounds create molecular columns stabilized by a combination of hard N-H···N hydrogen bonds, soft C-H···N hydrogen bonds, and aromatic π-π stackings. These structures form a hydrophilic tube in the supramolecular structure, within which water molecules are fixed by various hydrogen bonds (Cheng et al., 2011).

Synthesis and Modification of Pyrimidin-4-ols

The synthesis of pyrimidin-4-ols, which are closely related to 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol, involves processes like chlorination and nucleophilic substitution. These processes are significant as they lead to the formation of various derivatives with potential biological and pharmaceutical applications. Chlorination, for instance, has been used to obtain 6-chloro derivatives from amino-substituted pyrimidin-4-ols, suggesting the possibility of similar reactions and derivatives for 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol (Harnden & Hurst, 1990).

Antitumor and Antiviral Applications

The compound and its derivatives have been explored for their potential antitumor and antiviral activities. One study synthesized derivatives of a closely related compound, which exhibited significant antitumor activities, indicating the potential of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol in similar applications (De-qing, 2011). Another study synthesized analogues of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol, which were found to be potent and selective anti-HIV agents, demonstrating the compound's potential in antiviral therapy (Vince & Hua, 1990).

Safety And Hazards

The safety and hazards associated with 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol are not detailed in the search results.

Direcciones Futuras

The future directions for research on 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol are not specified in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.

Propiedades

IUPAC Name |

3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFQZPXJGBALKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

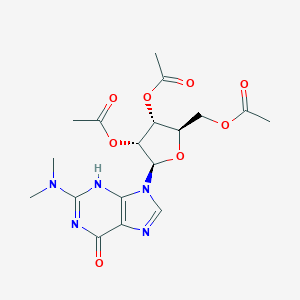

CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40974690 | |

| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

CAS RN |

59262-85-0 | |

| Record name | NSC272455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40974690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.